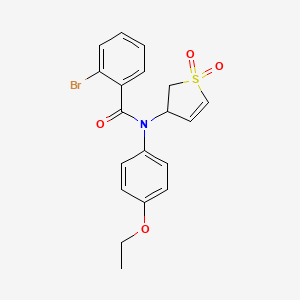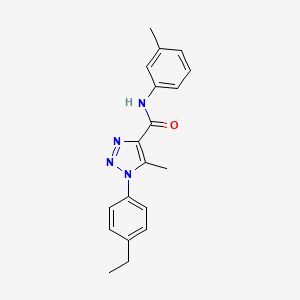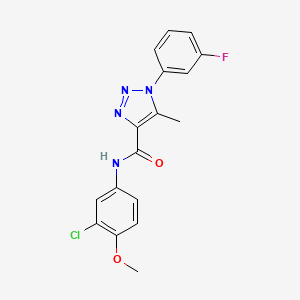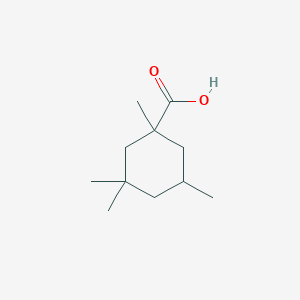
1-(3,4-二甲基苯基)-3-(2-(4-甲氧基-6-甲基-2-氧代吡啉-1(2H)-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis and Biological Evaluation
The research presented in paper focuses on the synthesis of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which includes compounds structurally related to the one . These compounds were designed using computer-aided methods and synthesized for the purpose of evaluating their antiproliferative activity against various cancer cell lines. The study reports that most of the synthesized compounds showed significant effects in inhibiting the growth of the tested cancer cells. One compound, in particular, demonstrated potent inhibitory activity with IC50 values comparable to the positive-control sorafenib, suggesting that these derivatives could serve as potential BRAF inhibitors in cancer treatment.
Molecular Structure Analysis
In paper , although the compound studied is not the exact one , it provides valuable insights into the molecular structure analysis of a related urea derivative. The research includes both experimental and theoretical studies on the molecular structure and vibrational wavenumbers of the compound. Theoretical calculations at the DFT level were compared with experimental results, providing a comprehensive understanding of the molecular structure. The study also extends to the analysis of the HOMO-LUMO energy gap, NBO, and molecular electrostatic potential, which are crucial for understanding the electronic properties and reactivity of the compound. The findings suggest that the compound and its series could be promising in non-linear optical applications due to the significant first hyperpolarizability.
Chemical Reactions Analysis
Paper explores the anion coordination chemistry of urea-based ligands, which are structurally similar to the compound of interest. The study reports on the reaction of these ligands with inorganic oxo-acids, leading to the formation of adducts with protonated ligands. The solid-state structures of these anion complexes were analyzed, revealing a variety of hydrogen bond motifs involving the urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and the anions. This research provides a detailed understanding of the chemical reactivity and interaction patterns of urea derivatives with anions, which is relevant for the analysis of the compound .
Physical and Chemical Properties Analysis
While the papers provided do not directly analyze the physical and chemical properties of 1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, they offer insights into the properties of closely related compounds. The antiproliferative activity, molecular structure, vibrational spectra, and anion binding capabilities discussed in these papers contribute to a broader understanding of the physical and chemical behavior of similar urea derivatives. These properties are essential for predicting the behavior of the compound in various environments and for its potential applications in medicinal chemistry and materials science.
科学研究应用
分子结构和氢键
1-(3,4-二甲基苯基)-3-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)脲及相关化合物由于能够形成相互氢键二聚体对而在晶体学中引起了极大兴趣。这些结构对于理解分子相互作用并设计具有期望性质的化合物至关重要。在具体情况下,1-(3,4-二甲基苯基)-2-乙基-3-羟基吡啶-4-酮分子通过氢键形成二聚体对,展示了分子对称性和相互作用在晶体结构中的重要性 (Burgess et al., 1998)。
化学合成和修饰
该化合物的框架作为合成化学中的前体,通过定向锂化过程制备各种衍生物。这些衍生物随后用于合成具有从药物化学到材料科学等潜在应用的产品。对类似化合物的定向锂化允许在战略位置引入取代基,从而实现具有定制化学性质的产品的合成 (Smith et al., 2013)。
作为抗癌剂的潜力
1-(3,4-二甲基苯基)-3-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)脲的衍生物已被评估其对各种癌细胞系的抗增殖活性。这些研究对于发现新的抗癌剂并了解潜在治疗化合物的作用机制至关重要。对这些化合物在癌细胞系如A549、HCT-116和PC-3中的评估显示出显著的抗增殖效果,突显了它们作为抗癌剂的潜力 (Feng et al., 2020)。
在阴离子配位化学中的应用
基于脲的配体,包括与1-(3,4-二甲基苯基)-3-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)脲相关的结构,在阴离子配位化学中发挥重要作用。它们通过氢键与无机氧酸及其阴离子形成络合物的能力对于开发新材料和理解分子识别过程尤为重要。这些相互作用对于设计分子传感器、催化剂和分离材料至关重要 (Wu et al., 2007)。
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-5-6-15(9-13(12)2)20-18(23)19-7-8-21-14(3)10-16(24-4)11-17(21)22/h5-6,9-11H,7-8H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSPIAKAGKRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=CC(=CC2=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)


![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)
![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)

![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)



